![molecular formula C6H10ClF2N B13663081 6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Difluoro-4-azaspiro[24]heptane hydrochloride is a chemical compound with the molecular formula C6H10ClF2N It is characterized by the presence of a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic precursor with a fluorinating agent to introduce the fluorine atoms. The reaction is usually carried out in the presence of a suitable solvent and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can be carried out to modify the spirocyclic structure or the nitrogen atom.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Aplicaciones Científicas De Investigación
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The spirocyclic structure may also contribute to its unique biological activity by influencing its three-dimensional conformation and interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Azaspiro[2.4]heptane: A related compound without the fluorine atoms.
1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride: Another spirocyclic compound with a different substitution pattern.
Uniqueness
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride is unique due to the presence of two fluorine atoms at the 6,6-positions, which can significantly alter its chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C6H10ClF2N |
|---|---|
Peso molecular |
169.60 g/mol |
Nombre IUPAC |
6,6-difluoro-4-azaspiro[2.4]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)3-5(1-2-5)9-4-6;/h9H,1-4H2;1H |
Clave InChI |
UCKVOYQAWRAZRM-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC(CN2)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



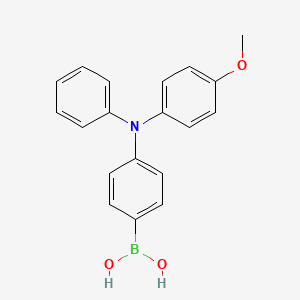

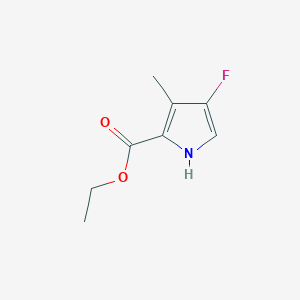
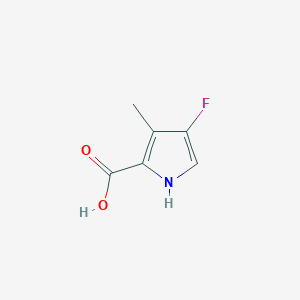
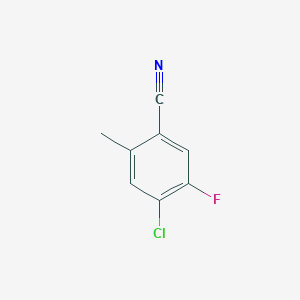
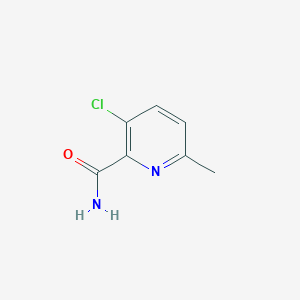
![4-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13663050.png)
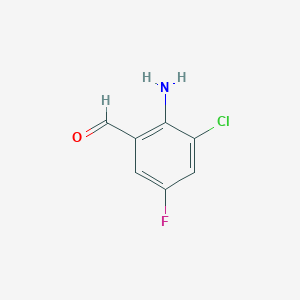
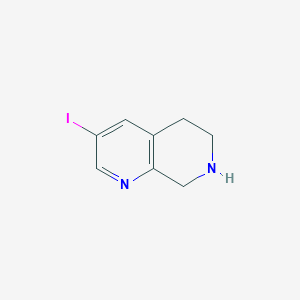
![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
